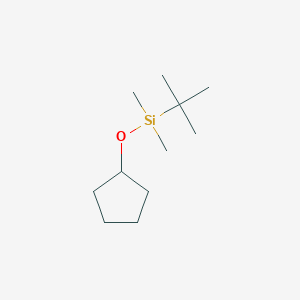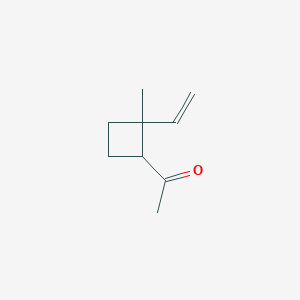
1-(2-Ethenyl-2-methylcyclobutyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethenyl-2-methylcyclobutyl)ethanone, also known as EMCE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EMCE is a cyclic ketone with the chemical formula C10H16O, and it can be synthesized through various methods. In
Mecanismo De Acción
The mechanism of action of 1-(2-Ethenyl-2-methylcyclobutyl)ethanone is not fully understood, but studies have suggested that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects
Studies have shown that 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has both biochemical and physiological effects. Biochemically, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as mentioned above. Physiologically, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Ethenyl-2-methylcyclobutyl)ethanone has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields of scientific research. However, there are also limitations to using 1-(2-Ethenyl-2-methylcyclobutyl)ethanone in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-(2-Ethenyl-2-methylcyclobutyl)ethanone, including further studies on its potential as an anti-cancer agent, its applications in material science, and its use as a starting material for the synthesis of various compounds. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Ethenyl-2-methylcyclobutyl)ethanone and its potential side effects.
Conclusion
In conclusion, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone is a synthetic compound with potential applications in various fields of scientific research. Its ease of synthesis and potential as an anti-cancer agent make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
1-(2-Ethenyl-2-methylcyclobutyl)ethanone can be synthesized through various methods, including the reaction of 2-methylcyclobutanone with acetylene, followed by hydrogenation and dehydration. Another method involves the reaction of 2-methylcyclobutanone with vinylmagnesium bromide, followed by dehydration. These methods have been studied extensively in the literature, and they have been found to be effective in producing high yields of 1-(2-Ethenyl-2-methylcyclobutyl)ethanone.
Aplicaciones Científicas De Investigación
1-(2-Ethenyl-2-methylcyclobutyl)ethanone has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has been studied for its potential as an anti-cancer agent. Studies have shown that 1-(2-Ethenyl-2-methylcyclobutyl)ethanone inhibits the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer treatment.
In material science, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has been studied for its potential as a building block for the synthesis of functional materials. Studies have shown that 1-(2-Ethenyl-2-methylcyclobutyl)ethanone can be used to synthesize polymeric materials with unique properties, such as high thermal stability and mechanical strength.
In organic synthesis, 1-(2-Ethenyl-2-methylcyclobutyl)ethanone has been studied for its potential as a starting material for the synthesis of various compounds. Studies have shown that 1-(2-Ethenyl-2-methylcyclobutyl)ethanone can be used to synthesize a variety of compounds, including cyclic ketones, alcohols, and esters.
Propiedades
Número CAS |
131510-64-0 |
|---|---|
Nombre del producto |
1-(2-Ethenyl-2-methylcyclobutyl)ethanone |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1-(2-ethenyl-2-methylcyclobutyl)ethanone |
InChI |
InChI=1S/C9H14O/c1-4-9(3)6-5-8(9)7(2)10/h4,8H,1,5-6H2,2-3H3 |
Clave InChI |
NOIXTXNVVHQUTG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC1(C)C=C |
SMILES canónico |
CC(=O)C1CCC1(C)C=C |
Sinónimos |
Ethanone, 1-(2-ethenyl-2-methylcyclobutyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



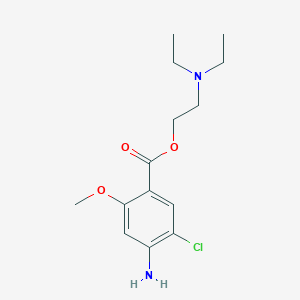
![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)
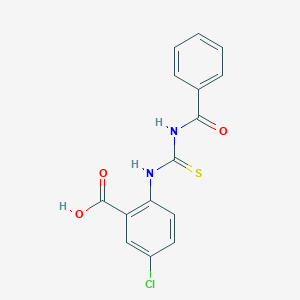
![7-Methylimidazo[1,5-a]pyridine](/img/structure/B144877.png)
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)
![1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine](/img/structure/B144883.png)

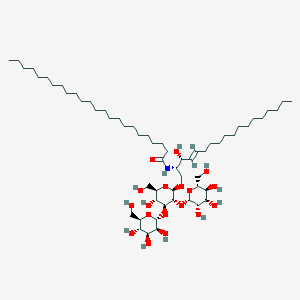

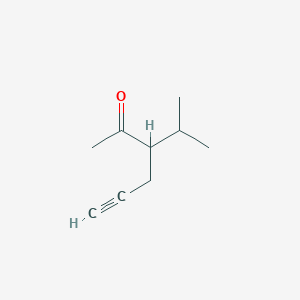
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde](/img/structure/B144893.png)
